(S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide is a chiral compound characterized by its unique structure, which features a propanamide backbone substituted with a 2-chlorobenzoyl group and a 4-nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 347.75 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry .
Preliminary studies indicate that (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide exhibits promising biological activities, particularly in the context of cancer research. It has been noted for its potential to interact with Bcl-2 family proteins, which play critical roles in regulating apoptosis. This interaction suggests that the compound may have applications as an anti-cancer agent by promoting apoptosis in cancer cells .
The synthesis of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide typically involves several steps:
This compound has potential applications in:
Interaction studies involving (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide have primarily focused on its binding affinity to various biological targets, particularly proteins involved in cell survival and apoptosis pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Several compounds share structural similarities with (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-Amino-5-nitrophenyl(2-chlorophenyl)methanone | 2011-66-7 | 0.83 | Contains a methanone group instead of an amide |
2'-Chloro-5'-nitroacetophenone | 23082-50-0 | 0.76 | Lacks the propanamide structure |
1-(2-Chloro-4-nitrophenyl)ethanone | 67818-41-1 | 0.75 | Features an ethanone structure |
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 | 0.74 | Contains a quinoline framework |
(Z)-N-(1-Chloro-1-(2-nitrophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide | 1800044-76-1 | 0.70 | Incorporates a piperidine moiety |
These compounds illustrate various modifications that alter their biological activity and potential applications while retaining some structural characteristics of (S)-2-Amino-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)propanamide.